6-Nitrosobenzo[h]quinolin-5(1H)-one
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Overview
Description
6-Nitrosobenzo[h]quinolin-5(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring fused with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrosobenzo[h]quinolin-5(1H)-one typically involves the nitration of benzo[h]quinolin-5(1H)-one. One common method includes the reaction of benzo[h]quinolin-5(1H)-one with nitrous acid (HNO2) under acidic conditions. The reaction proceeds through the formation of a diazonium intermediate, which subsequently undergoes nitrosation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitration reactions using controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitrosobenzo[h]quinolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and acidic conditions.
Major Products Formed:
Oxidation: Nitrobenzo[h]quinolin-5(1H)-one
Reduction: Aminobenzo[h]quinolin-5(1H)-one
Substitution: Various substituted benzo[h]quinolin-5(1H)-one derivatives
Scientific Research Applications
6-Nitrosobenzo[h]quinolin-5(1H)-one has found applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-Nitrosobenzo[h]quinolin-5(1H)-one involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, further influencing its biological activity.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the nitroso group.
Nitroquinoline: A derivative with a nitro group instead of a nitroso group.
Aminobenzo[h]quinolin-5(1H)-one: A reduced form of 6-Nitrosobenzo[h]quinolin-5(1H)-one.
Uniqueness: this compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other quinoline derivatives and makes it a valuable compound for various research applications.
Properties
CAS No. |
88346-11-6 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
6-nitrosobenzo[h]quinolin-5-ol |
InChI |
InChI=1S/C13H8N2O2/c16-13-10-6-3-7-14-11(10)8-4-1-2-5-9(8)12(13)15-17/h1-7,16H |
InChI Key |
UNWICTUJACWPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=N3)C(=C2N=O)O |
Origin of Product |
United States |
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